molecular formula C14H23NO4 B2931538 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 2138124-99-7

5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid

Cat. No.: B2931538
CAS No.: 2138124-99-7
M. Wt: 269.341
InChI Key: WXLJOBDBLUZYQX-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-5-azaspiro[35]nonane-8-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a spirocyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid typically involves multiple steps, starting with the construction of the spirocyclic core. One common approach is the cyclization of a linear precursor containing the necessary functional groups. The Boc group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for efficiency and yield. This might involve the use of continuous flow reactors or other advanced techniques to maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions might use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of azides or iodides.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Biology: It can serve as a precursor for bioactive compounds that may have biological activity. Medicine: Industry: Its use in chemical synthesis and material science can lead to the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an intermediate that undergoes further reactions to produce the active pharmaceutical ingredient. The molecular targets and pathways involved would vary based on the final product and its intended use.

Comparison with Similar Compounds

  • 5-(Boc)-5-azaspiro[2.5]octane-7-carboxylic acid: Similar structure but with a different ring size.

  • 5-(Boc)-5-azaspiro[3.4]octane-8-carboxylic acid: Similar spirocyclic framework but with a different substitution pattern.

Uniqueness: 5-(tert-Butoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid is unique due to its specific combination of the Boc protecting group and the spirocyclic structure, which provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-5-10(11(16)17)9-14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJOBDBLUZYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC12CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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